3-[(4-chlorophenyl)amino]pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione
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Overview
Description
3-[(4-CHLOROPHENYL)AMINO]-5H,6H,7H,8H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE is a heterocyclic compound that contains a pyrimidine and triazine ring fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-CHLOROPHENYL)AMINO]-5H,6H,7H,8H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE typically involves the reaction of 4-chloroaniline with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process typically includes steps such as nitration, reduction, and cyclization, followed by purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(4-CHLOROPHENYL)AMINO]-5H,6H,7H,8H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives .
Scientific Research Applications
3-[(4-CHLOROPHENYL)AMINO]-5H,6H,7H,8H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Pharmaceuticals: It is explored for its potential use in developing new drugs for various diseases, including viral infections and inflammatory conditions.
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 3-[(4-CHLOROPHENYL)AMINO]-5H,6H,7H,8H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine and triazine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its antiproliferative activity.
Uniqueness
3-[(4-CHLOROPHENYL)AMINO]-5H,6H,7H,8H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C11H7ClN6O2 |
---|---|
Molecular Weight |
290.66 g/mol |
IUPAC Name |
3-(4-chloroanilino)-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C11H7ClN6O2/c12-5-1-3-6(4-2-5)13-10-14-8-7(17-18-10)9(19)16-11(20)15-8/h1-4H,(H3,13,14,15,16,18,19,20) |
InChI Key |
STKUFCKOGXZOMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC3=C(C(=O)NC(=O)N3)N=N2)Cl |
Origin of Product |
United States |
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